Dihydro-2,5-dimethylfuran-3(2H)-one
Description
Contextualization within the Furanone Chemical Class
Furanones are a broad class of organic compounds that are widespread in nature and play a significant role in the flavor and aroma of many foods. taylorandfrancis.com They are structurally diverse, with variations in the position of the ketone group and the substituents attached to the ring. Dihydro-2,5-dimethylfuran-3(2H)-one is a member of the oxolane family. nih.gov
A closely related and well-known furanone is 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol®. mdpi.comnih.gov This compound is a key flavor component in many fruits, particularly strawberries and pineapples. mdpi.comnih.gov The study of such compounds provides a framework for understanding the structure-property relationships within the furanone class.
Academic Significance of Furanone Derivatives in Organic and Bio-Organic Research
Furanone derivatives are of considerable interest to researchers in organic and bio-organic chemistry due to their diverse biological activities and their utility as building blocks in the synthesis of more complex molecules. researchgate.netebi.ac.uk
In the realm of organic synthesis , furanones serve as versatile intermediates. researchgate.net For instance, 2(5H)-furanone is used in the preparation of various substituted furanones through reactions like the direct aldol (B89426) reaction. chemicalbook.com It is also a precursor in the synthesis of lignans (B1203133) and can participate in multi-component reactions. chemicalbook.com The development of new synthetic methods for furanone derivatives is an active area of research, with techniques like photocatalysis and iron catalysis being employed to create multisubstituted 2,3-dihydrofurans. organic-chemistry.org
From a bio-organic perspective , furanone derivatives have shown a wide range of pharmacological potential, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities. researchgate.netresearchgate.net For example, some bis-2(5H)-furanone derivatives have been synthesized and evaluated for their antitumor activities, with some showing significant inhibitory effects against certain cancer cell lines. nih.gov The ability of these compounds to interact with biological targets, such as DNA, is a key area of investigation. nih.gov Furthermore, the study of furanones extends to their role in quorum sensing inhibition in bacteria, which has implications for developing new antimicrobial strategies. chemicalbook.commdpi.com
The research into furanone derivatives is driven by the need to develop new therapeutic agents and to understand the fundamental chemical processes that govern their formation and reactivity. ebi.ac.uknih.gov The structural diversity of the furanone scaffold allows for the synthesis of large libraries of compounds for biological screening. researchgate.net
| Property | Value |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | 2,5-dimethyloxolan-3-one |
| CAS Number | 64026-45-5 |
| Physical Description | Colorless liquid |
| Solubility | Soluble in alcohol; water solubility estimated at 6.802e+004 mg/L @ 25 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyloxolan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZYIUKTJFPTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955370 | |
| Record name | 2,5-Dimethyloxolan-3-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64026-45-5, 33794-61-5, 33909-95-4 | |
| Record name | 2,5-Dimethyltetrahydrofuran-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64026-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (cis)-Dihydro-2,5-dimethylfuran-3(2H)-one | |
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| Record name | trans-Dimethyl-2,5-dihydrofuran-3(2H)-one | |
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| Record name | Dihydro-2,5-dimethylfuran-3(2H)-one | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyloxolan-3-one | |
| Source | EPA DSSTox | |
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| Record name | (cis)-dihydro-2,5-dimethylfuran-3(2H)-one | |
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| Record name | trans-dimethyl-2,5-dihydrofuran-3(2H)-one | |
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| Record name | Dihydro-2,5-dimethylfuran-3(2H)-one | |
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Nomenclature, Isomerism, and Structural Characterization of Furan 3 2h One Derivatives
Systematic and Common Naming Conventions for Dihydro-2,5-dimethylfuran-3(2H)-one
The chemical compound with the structure this compound is systematically named 2,5-dimethyloxolan-3-one according to IUPAC nomenclature. nih.gov This name is derived by identifying the parent hydride as an "oxolane" (a five-membered saturated ring containing one oxygen atom), with two methyl substituents at positions 2 and 5, and a ketone group at position 3. nih.govmsu.eduqmul.ac.ukiupac.org
Commonly, this compound is also referred to as this compound. This name indicates a furanone structure that has been dihydrogenated (saturated) and possesses two methyl groups.
Structural Analysis and Isomeric Forms of this compound
This compound possesses two chiral centers at carbons 2 and 5. This gives rise to the possibility of stereoisomers. The different spatial arrangements of the methyl groups relative to the furanone ring result in cis and trans isomers. nih.gov Each of these can exist as a pair of enantiomers.
The structural formula of this compound is C6H10O2. nih.gov The molecule consists of a five-membered saturated ring containing an oxygen atom (a tetrahydrofuran (B95107) ring). A ketone group is located at the third carbon of the ring, and methyl groups are attached to the second and fifth carbons.
Characterization of Key Related Furanone Isomers and Derivatives, with Emphasis on 4-Hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol)
A closely related and commercially significant furanone derivative is 4-Hydroxy-2,5-dimethylfuran-3(2H)-one , commonly known as Furaneol or strawberry furanone. wikipedia.orgnih.gov This compound is a key aroma constituent in many fruits, particularly strawberries and pineapples, and is also formed during the Maillard reaction in processed foods. wikipedia.orgresearchgate.netresearchgate.net
Furaneol is a white or colorless solid that is soluble in water and organic solvents. wikipedia.org Its molecular formula is C6H8O3, and it has a molar mass of 128.127 g/mol . wikipedia.org The IUPAC name for Furaneol is 4-hydroxy-2,5-dimethylfuran-3-one. wikipedia.orgnih.gov It is also known by other names such as Alletone, Pineapple ketone, and Dimethylhydroxy furanone. wikipedia.org
Stereochemical Considerations and Enantiomeric Forms
Furaneol possesses a single chiral center at the C5 position, leading to the existence of two enantiomers: (R)-(+)-furaneol and (S)-(−)-furaneol. wikipedia.org The (R)-enantiomer is the naturally occurring form and is primarily responsible for the characteristic sweet, caramel-like, and fruity aroma. acs.org The odor characteristics can differ between the enantiomers, which is a critical aspect in the flavor and fragrance industry. researchgate.net
The study of stereoisomerism is crucial for understanding the biological activity and sensory properties of furanone derivatives. The separation and characterization of individual enantiomers are often achieved through techniques like chiral chromatography. researchgate.netnih.gov
Another related compound, homofuraneol, which is 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one and its tautomer 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one, also exhibits stereoisomerism with four possible stereoisomers (two pairs of enantiomers). researchgate.netnih.gov The absolute configuration of these isomers has been determined using techniques like Vibrational Circular Dichroism (VCD). nih.gov
Synthetic Methodologies for Dihydro 2,5 Dimethylfuran 3 2h One and Analogous Furanone Structures
De Novo Synthetic Routes to Dihydro-2,5-dimethylfuran-3(2H)-one
The de novo synthesis of this compound involves the construction of the furanone heterocyclic ring from acyclic precursor molecules. These methods are fundamental in producing this compound for various applications, particularly in the flavor and fragrance industry.
Specific Reaction Conditions and Reagents for this compound Synthesis
A primary route for the synthesis of this compound is through the intramolecular cyclization of suitable linear precursors. One such precursor is 5-hydroxy-2-hexanone. This reaction is typically catalyzed by acid, which facilitates the nucleophilic attack of the hydroxyl group onto the ketone, leading to ring closure. Another established method involves the oxidation of 2,5-hexanediol.
Furthermore, this furanone serves as a key starting material for the synthesis of more complex derivatives, such as Furaneol. google.com The synthesis often begins with an aldol (B89426) condensation between this compound and an aldehyde under basic conditions. google.com
| Starting Material | Reagents/Catalyst | Reaction Type | Product |
|---|---|---|---|
| 2,5-dimethyl-dihydro-3(2H)-furanone and Acetaldehyde | Potassium hydroxide (B78521) (aq) | Aldol Condensation | 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone |
| 2,5-dimethyl-dihydro-3(2H)-furanone and Benzaldehyde | Sodium hydroxide (aq) in Methanol | Aldol Condensation | Aldol Adduct |
| 2,5-dimethyl-dihydro-3(2H)-furanone and 2-Methyl-propanal | Potassium hydroxide (aq) in Methanol | Aldol Condensation | Aldol Adduct |
Synthetic Pathways to 4-Hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol)
4-Hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol) is a crucial aroma chemical found in many fruits and thermally processed foods. nih.govmdpi.com Its synthesis is of significant commercial interest, and various pathways have been developed, ranging from biomimetic routes to classical organic transformations.
Maillard Reaction-Based Synthetic Analogues
Furaneol is a well-known product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. nih.govmdpi.com In laboratory and industrial settings, this reaction is mimicked to produce Furaneol. For instance, heating pentose sugars like D-xylose with amino acids such as glycine (B1666218) or L-alanine in a buffered aqueous solution can generate Furaneol. imreblank.chresearchgate.net The proposed mechanism involves the decomposition of the initial Amadori compound, followed by chain elongation via Strecker aldehydes (e.g., formaldehyde from glycine) and subsequent reduction. researchgate.net While pentoses are effective, hexoses and their phosphates are also recognized precursors. imreblank.ch D-fructose-1,6-diphosphate has been identified as a particularly efficient natural progenitor for Furaneol formation. nih.govnih.gov
Transition Metal-Mediated Oxidations (e.g., Mn(III)-based)
Transition metal-mediated reactions offer powerful tools for the synthesis of heterocyclic compounds, including furanones. Manganese(III) acetate is a notable reagent used to initiate oxidative radical cyclizations. tandfonline.com In the context of furanone synthesis, Mn(III) can be used to generate a carbon radical from a β-ketocarbonyl compound. epa.gov This radical can then undergo intramolecular addition to an alkene, or in the presence of molecular oxygen, form a peroxy radical. epa.govnih.gov This peroxy radical can interact with a proximal furan (B31954) moiety or other suitable functional groups, leading to intermediates that cyclize to form substituted furanone structures. nih.govresearchgate.net This methodology has been applied to the synthesis of various furanone derivatives, demonstrating its utility in constructing the core ring system. tandfonline.comrsc.org
Cyclization Reactions from Precursor Molecules
The direct cyclization of specifically functionalized acyclic molecules is a common strategy for synthesizing Furaneol. A classic example is the thermal degradation of rhamnose, which can yield Furaneol. imreblank.ch Another approach utilizes the coupling of smaller, readily available molecules. For example, commercial methylglyoxal (B44143) can undergo a coupling reaction, mediated by zinc powder in acetic acid, to form the intermediate threo-3,4-dihydroxyhexane-2,5-dione. researchgate.net This diketone intermediate is then subjected to a base-catalyzed cyclization to yield the final Furaneol product. researchgate.net Various other methods for inducing intramolecular cyclization to form the 3(2H)-furanone ring have been explored, often involving base-induced reactions of functionalized precursors. organic-chemistry.org
Derivatization from Simpler Furanone Precursors
A multi-step, controllable route to Furaneol has been developed starting from the simpler this compound. google.com This process avoids the challenges of direct oxidation, where the desired Furaneol product is itself susceptible to further oxidation. google.com The synthesis involves a sequence of reactions:
Aldol Condensation : this compound is reacted with an aldehyde (e.g., acetaldehyde) under basic conditions to form an exocyclic alkene after dehydration. google.com
Ozonolysis : The resulting alkene is treated with ozone in a participating solvent, such as aqueous acetone, to cleave the double bond and form a hydroperoxy-hemiacetal. google.com
Reduction : The intermediate is then reduced, for example with sodium bisulphite, to the corresponding hemiacetal. google.com
Conversion : The final step involves heating the hemiacetal under acidic reflux conditions in an inert atmosphere, which converts it to the desired 4-Hydroxy-2,5-dimethylfuran-3(2H)-one. google.com
Preparation of Alkylated and Acylated Derivatives of this compound and its Analogues
The chemical reactivity of the this compound core structure allows for the introduction of various functional groups, leading to a diverse range of derivatives. Key modifications include alkylation and acylation, typically targeting the carbon atom adjacent to the carbonyl group (C4 position). These transformations are valuable for creating analogues with modified properties and for synthesizing important flavor compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol).
A primary method for introducing alkylidene groups at the C4 position is through a base-catalyzed aldol condensation. google.com This reaction involves the enolate of this compound reacting with an aldehyde. The initial aldol addition product can then be dehydrated to yield an exocyclic alkene. google.com The choice of aldehyde and base is critical for the reaction's success. Common bases include alkali metal hydroxides like potassium hydroxide or sodium hydroxide, and the reaction is typically carried out in an alcoholic solvent such as methanol. google.com
For instance, the reaction of this compound with aldehydes like acetaldehyde, 2-methyl-propanal, or benzaldehyde in the presence of a base yields the corresponding 4-alkylidene derivatives. google.com These intermediates are significant as they can be further transformed through ozonolysis and subsequent reduction and hydrolysis to produce 4-hydroxy-2,5-dialkyl-3(2H)-furanones. google.com
Acylated furanone structures, such as 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, can be synthesized through methods like the manganese(III) acetate-mediated aerobic oxidation of 2,4-pentanedione. mdpi.com This process generates the acylated furanone ring directly. mdpi.com The resulting hydroxy group on the acylated furanone can be subsequently alkylated. For example, treating 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one with methanol under reflux in the presence of an acid catalyst like p-toluenesulfonic acid quantitatively yields the corresponding methoxy (B1213986) derivative, 4-acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-one. mdpi.com
Table 1: Examples of Alkylation via Aldol Condensation
| Starting Furanone | Aldehyde | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | 2-Methyl-propanal | 20% aq. KOH | Methanol | 4-(2-Methylpropylidene)-dihydro-2,5-dimethylfuran-3(2H)-one google.com |
| This compound | Benzaldehyde | 33% aq. NaOH | Methanol | 4-Benzylidene-dihydro-2,5-dimethylfuran-3(2H)-one google.com |
Reaction Optimization Strategies in Furanone Synthesis
Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize yield and selectivity while minimizing reaction times and the formation of byproducts. The synthesis of furanones and their derivatives is no exception, with strategies often focusing on the careful selection of catalysts, solvents, temperature, and reagent stoichiometry.
A common approach to optimization involves a factorial study where multiple parameters are varied simultaneously to identify the most significant factors and any interactions between them. princeton.edu Key variables in furanone synthesis that are often subject to optimization include:
Catalyst System: The choice of catalyst is fundamental. In the synthesis of substituted 3(2H)-furanones from γ-hydroxyalkynones, gold-based catalysts, such as those generated from (p-CF3C6H4)3PAuCl and AgOTf, have been found to be effective. organic-chemistry.org Similarly, binary catalytic systems, like a combination of Rh(II) and Pd(0) catalysts, can promote cascade reactions to efficiently produce highly substituted furanones. organic-chemistry.org The optimization process may involve screening different metal catalysts and ligands to find the most active and selective combination.
Oxidant/Reagent Stoichiometry: In reactions involving oxidation, such as the synthesis of dihydrobenzofuran neolignans via oxidative coupling, the choice and amount of the oxidizing agent are crucial. scielo.br Studies have compared various silver(I) reagents (e.g., Ag2O, AgOAc, Ag2CO3), revealing that silver(I) oxide often provides the best balance between conversion and selectivity. scielo.br Optimizing the equivalents of the oxidant can prevent both incomplete reaction and undesired side reactions.
Solvent and Temperature: The reaction medium and temperature play a significant role. For the aforementioned silver(I)-promoted oxidative coupling, acetonitrile was identified as a superior solvent to more traditional choices like benzene/acetone, offering a better balance between conversion and selectivity. scielo.br In the context of asymmetric cycloadditions for the kinetic resolution of furanone derivatives, solvents are screened to achieve high enantioselectivity, with p-xylene being identified as optimal in one such case. rsc.org Temperature is also a key parameter; for instance, conducting a reaction under reflux conditions can significantly increase efficiency compared to room temperature. scielo.br
Reaction Time: Optimizing the reaction time is essential for efficiency and for preventing the degradation of products or the formation of byproducts from prolonged reaction. For the synthesis of dihydrobenzofuran neolignans, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br
These optimization strategies are often interconnected. A change in solvent might necessitate a different optimal temperature, highlighting the importance of a systematic approach to developing efficient and robust synthetic protocols for furanone structures.
Table 2: Parameters Optimized in Furanone and Analogue Synthesis
| Reaction Type | Parameter Optimized | Range/Options Tested | Optimal Condition | Source |
|---|---|---|---|---|
| Oxidative Coupling | Oxidant | Ag2O, AgOAc, Ag2CO3, AgNO3 | 0.5 equiv. Ag2O | scielo.br |
| Oxidative Coupling | Solvent | Benzene/acetone, Dichloromethane, Acetonitrile | Acetonitrile | scielo.br |
| Oxidative Coupling | Reaction Time | 20 hours vs. 4 hours | 4 hours | scielo.br |
| Asymmetric Cycloaddition | Solvent | Toluene, CH2Cl2, p-Xylene, THF, Dioxane | p-Xylene | rsc.org |
Chemical Reactivity and Mechanistic Studies of Dihydro 2,5 Dimethylfuran 3 2h One and Its Derivatives
Oxidation Reactions and Product Characterization
The oxidation of dihydro-2,5-dimethylfuran-3(2H)-one can lead to a variety of products, depending on the oxidant and reaction conditions. A notable oxidation product is 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a valuable flavor compound. The oxidation of the saturated furanone ring often involves the introduction of unsaturation or hydroxyl groups.
One studied example is the Mn(OAc)₃-mediated aerobic oxidation of 2,4-pentanedione, which surprisingly yields 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. mdpi.com The proposed mechanism involves the formation of a radical intermediate that undergoes cyclization and further oxidation to form the substituted furanone. mdpi.com
In the gas phase, the oxidation of the related compound 2,5-dimethylfuran (B142691) by atomic oxygen (O(³P)) has been shown to produce this compound as one of the main primary products. researchgate.netosti.gov This reaction, studied at 550 K and 8 Torr, highlights a pathway for the formation of this saturated furanone from an unsaturated precursor in atmospheric or combustion environments. researchgate.netosti.gov
The ozonolysis of 2,5-dimethylfuran has also been investigated, leading to products such as formaldehyde, methylglyoxal (B44143), ketene, glyoxal, methyl hydroperoxide, acetic anhydride, and acetic acid. rsc.org While this reaction cleaves the furan (B31954) ring, it provides insight into the atmospheric degradation pathways of related furan compounds. rsc.org
Reduction Pathways and Resulting Chemical Species
Information on the direct reduction of this compound is limited in the reviewed literature. However, the reduction of its derivatives provides insight into the reactivity of the furanone ring. For instance, the ozonolysis product of an aldol (B89426) condensation derivative of this compound can be reduced using sodium bisulphite. This reduction step is part of a synthetic route to produce 4-hydroxy-2,5-dimethyl-3(2H)-furanone.
The reduction of oxidized furanone derivatives is a key step in the synthesis of important flavor compounds. The specific reducing agents and reaction conditions determine the nature of the resulting chemical species, which can range from hydroxylated furanones to ring-opened products.
Substitution Reactions on the Furanone Ring and Side Chains
The furanone ring of this compound and its derivatives is susceptible to substitution reactions, particularly at the carbon atom adjacent to the carbonyl group (C4 position). These reactions are valuable for the synthesis of a variety of furanone derivatives with different functional groups.
An important example is the aldol condensation reaction. This compound can react with aldehydes, such as acetaldehyde, in the presence of a base like potassium hydroxide (B78521) to form a 4-alkylidene-dihydro-3(2H)-furanone. The resulting double bond can then be subjected to further reactions, such as ozonolysis, to introduce other functionalities.
The table below summarizes the conditions and products of aldol condensation reactions starting from this compound.
| Aldehyde Reactant | Base/Solvent | Reaction Conditions | Product |
| Acetaldehyde | 20% aq. KOH | 5°C, then 0-10°C for 1h | 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone |
| 2-Methyl-propanal | 20% aq. KOH / Methanol | 15-30°C for 1h | 2,5-dimethyl-4-isobutylidene-dihydro-3(2H)-furanone |
| Benzaldehyde | 33% aq. NaOH / Methanol | 10-15°C, then 25°C for 2h | 2,5-dimethyl-4-benzylidene-dihydro-3(2H)-furanone (isomeric mixture) |
These substitution reactions demonstrate the versatility of the this compound scaffold for creating a diverse range of derivatives.
Photochemical and Thermally Induced Transformations
The photochemical and thermal reactions of furanones can lead to complex structural rearrangements and decompositions. The photolysis of 2,4-dimethyl-1-phenylpentane-1,3-dione in the presence of oxygen has been shown to produce 2,2,4-trimethyl-5-phenylfuran-3(2H)-one, a derivative of this compound. rsc.org This reaction proceeds through the interaction of a type II biradical with oxygen. rsc.org
While direct studies on the thermal decomposition of this compound are not extensively available, research on related compounds such as 5-methyl-2-ethylfuran provides insights. The thermal decomposition of 5-methyl-2-ethylfuran involves H-abstraction, H-addition, and substitution reactions, with reaction pathways on the branched side chain being more competitive than those on the furan ring. mdpi.com These findings suggest that the thermal stability of this compound and its derivatives will be influenced by the nature of their side chains.
Reaction Mechanisms for Formation of Furanone Derivatives in Complex Chemical Systems
This compound and its derivatives are often formed as products of complex reaction networks, such as the Maillard reaction in food and gas-phase oxidation in the atmosphere. Understanding these formation mechanisms is crucial for controlling flavor development in food processing and for assessing the atmospheric impact of furan emissions.
Maillard Reaction Pathways and Intermediate Species
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of flavor compounds, including furanones. The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key caramel-like aroma compound, has been extensively studied. nih.govnih.gov
HDMF can be formed from methylglyoxal, a known Maillard reaction intermediate. nih.gov The reaction of methylglyoxal with or without amino acids such as glycine (B1666218) or cysteine at elevated temperatures can produce HDMF. nih.gov Isotopic labeling studies using ¹³C-glucose have shown that the glucose skeleton remains intact during the formation of HDMF, suggesting a direct conversion pathway. nih.gov Acetylformoin has been identified as a precursor to HDMF in glucose-amino acid reaction systems. nih.gov
While this compound itself is not explicitly identified as a direct intermediate in the primary Maillard reaction pathways leading to HDMF in the reviewed literature, it serves as a key starting material in the synthetic preparation of HDMF. nih.gov This suggests that while it may not be a transient intermediate in the same vein as acetylformoin, its structural relationship to important Maillard products underscores its relevance in the broader context of food flavor chemistry.
Gas-Phase Oxidation Mechanisms (e.g., O(³P) and O₃ reactions)
In the atmosphere, furan compounds can be emitted from biomass burning and undergo oxidation by various radicals. rsc.org The gas-phase reaction of 2,5-dimethylfuran with ground-state atomic oxygen (O(³P)) has been studied experimentally and computationally. researchgate.netosti.gov These studies, conducted at elevated temperatures (550 K), identified 2,5-dimethylfuran-3(2H)-one as a major primary product, alongside other species like propyne, acetaldehyde, and methylglyoxal. researchgate.netosti.gov This indicates a direct pathway for the formation of the saturated furanone ring from its unsaturated counterpart in oxidative environments.
The ozonolysis of 2,5-dimethylfuran has also been investigated as a model for the atmospheric degradation of furans. rsc.org This reaction proceeds with a determined rate coefficient of (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ and produces a variety of smaller, oxygenated products, including formaldehyde, methylglyoxal, and acetic acid. rsc.org The reaction is also a source of OH radicals, with a yield of 25 ± 10%. rsc.org While this reaction leads to the fragmentation of the furan ring, the study provides valuable kinetic and mechanistic data for understanding the atmospheric fate of dimethylfurans. rsc.org
Unimolecular Decomposition Pathways
Detailed experimental or theoretical studies focusing specifically on the unimolecular decomposition pathways of this compound are not extensively available in the current body of scientific literature. The thermal decomposition of furanone compounds is complex and can proceed through various reaction channels, including ring-opening, decarboxylation, and rearrangements, often initiated by C-C or C-O bond cleavage.
For context, theoretical studies on related but structurally different compounds, such as 2,5-dimethylfuran (a furan, not a furanone), have explored pathways like C-H bond fission, ring opening to form biradicals, and hydrogen transfers leading to carbene intermediates. nih.gov These pathways result in a variety of smaller molecules and radical species. nih.gov However, the presence of a carbonyl group and a saturated carbon in the this compound structure introduces different electronic effects and potential reaction coordinates compared to aromatic furans. Further dedicated research is required to elucidate the specific high-temperature decomposition mechanisms and product distributions for this compound.
Hydrolytic Stability and Degradation Kinetics
The hydrolytic stability of furanone derivatives is a critical factor, particularly for those used in aqueous environments such as food products. Research has focused significantly on 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), a key derivative of this compound.
Studies investigating the stability of HDMF and its related compounds in aqueous buffer solutions at varying pH levels have revealed significant differences in their degradation kinetics. nih.govtum.de An investigation conducted over 32 days at 23°C demonstrated that while some derivatives are relatively stable, HDMF itself is unstable across a range of pH values. tum.deresearchgate.net
Key Research Findings:
HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone): This compound was found to be unstable at all tested pH values, ranging from pH 2.0 to 8.0. nih.govtum.de
DMMF (2,5-dimethyl-4-methoxy-3(2H)-furanone): The methoxy (B1213986) derivative of HDMF showed only slight decomposition, indicating greater stability. nih.govtum.de
HDMF β-D-glucoside: The glycosidically bound form of HDMF also exhibited only minor decomposition, suggesting that glucosylation significantly enhances stability. nih.govresearchgate.net However, it is susceptible to rapid hydrolysis by the enzyme β-glucosidase. tum.deresearchgate.net
HDMF 6′-O-malonyl-β-D-glucoside: This malonylated glucoside was also found to be unstable under the tested pH conditions. nih.govtum.de Interestingly, it was resistant to hydrolysis by β-glucosidase but could be hydrolyzed by an enzyme preparation with esterase activity. tum.deresearchgate.net
The degradation of these compounds is highly dependent on the chemical structure and the pH of the medium. The increased stability of the glucoside and methoxy derivatives compared to the parent HDMF highlights the crucial role of the hydroxyl group in the degradation pathways. nih.gov In natural systems like plants, HDMF is often stabilized through glucosylation. researchgate.net
The table below summarizes the stability of HDMF and its derivatives in aqueous solutions.
| Compound Name | Structure | Stability in Aqueous Solution (pH 2.0-8.0) | Susceptibility to Enzymatic Hydrolysis |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Derivative with -OH at C4 | Unstable | Not applicable |
| 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) | Derivative with -OCH₃ at C4 | Stable (Slight decomposition) | Not reported |
| HDMF β-D-glucoside | Glucoside derivative of HDMF | Stable (Slight decomposition) | Rapid hydrolysis by β-glucosidase |
| HDMF 6′-O-malonyl-β-D-glucoside | Malonylated glucoside of HDMF | Unstable | Resistant to β-glucosidase; Hydrolyzed by esterase |
Natural Occurrence and Biosynthetic Pathways of Furanone Derivatives: a Focus on 4 Hydroxy 2,5 Dimethylfuran 3 2h One
Distribution of 4-Hydroxy-2,5-dimethylfuran-3(2H)-one in Plant Metabolomes
Since its initial discovery in pineapples, 4-hydroxy-2,5-dimethyl-3(2H)-one (HDMF) and its related metabolites have been identified in a diverse range of fruits. nih.govmdpi.com Its presence is a critical factor in the characteristic aroma profile of many of these plants. HDMF accumulation has been noted to increase during the ripening process of strawberries, reaching significant concentrations. wikipedia.org The compound contributes substantially to the smell of fresh pineapple and is also a component of the odors of buckwheat and tomato. wikipedia.org
In addition to the free aglycone form, HDMF exists in plants as glycosidically bound derivatives, such as HDMF-β-D-glucopyranoside and HDMF-6′-O-malonyl-β-D-glucoside, which are more stable but can release the volatile aglycone. nih.govmdpi.com
Below is an interactive table detailing the natural occurrence of 4-hydroxy-2,5-dimethyl-3(2H)-one in various plant sources.
Table 1: Natural Occurrence of 4-Hydroxy-2,5-dimethyl-3(2H)-one in Plants
| Plant Source | Common Name | References |
|---|---|---|
| Fragaria × ananassa | Strawberry | wikipedia.orgnih.govmdpi.com |
| Ananas comosus | Pineapple | nih.govmdpi.comnih.gov |
| Rubus idaeus | Raspberry | nih.govmdpi.comnih.gov |
| Solanum lycopersicum | Tomato | wikipedia.orgmdpi.comnih.gov |
| Actinidia deliciosa | Kiwi | nih.gov |
| Litchi chinensis | Lychee | nih.gov |
| Mangifera indica | Mango | nih.gov |
| Durio zibethinus | Durian | nih.gov |
Enzymatic Biosynthetic Routes and Associated Enzymes (e.g., Enone Oxidoreductase)
In plants, 4-hydroxy-2,5-dimethyl-3(2H)-one is synthesized through a series of enzymatic steps. nih.gov Research has identified D-fructose-1,6-diphosphate as the natural precursor for HDMF biosynthesis in fruits. nih.govmdpi.comnih.gov Studies using in vitro grown strawberries demonstrated that the addition of D-fructose 6-phosphate to the incubation medium led to a 125% average increase in the content of all furanones, indicating it is a key precursor. acs.orgnih.gov
The final and crucial step in the biosynthetic pathway is the reduction of an unstable intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govoup.com This reaction is catalyzed by an enone oxidoreductase . nih.govoup.com In strawberries (Fragaria × ananassa), this specific enzyme is encoded by the FaQR gene. cnif.cnoup.com The FaQR protein, which shows increased expression during fruit ripening, acts on the exocyclic α,β-unsaturated bond of HMMF to form HDMF. nih.govoup.com
Homologous enone oxidoreductase enzymes have been identified in other fruits, suggesting a conserved biosynthetic pathway. nih.govacs.org For instance, an enone oxidoreductase from 'Alphonso' mango was shown to convert D-fructose-1,6-diphosphate into furaneol. nih.govnih.gov Similarly, an enzyme from tomato (Solanum lycopersicon), SlEO, was cloned and biochemically confirmed to be involved in HDMF biosynthesis. acs.org
Non-Enzymatic Formation in Food Processing (e.g., Maillard Reaction in Cooked Foods)
Beyond its natural biosynthesis in plants, 4-hydroxy-2,5-dimethyl-3(2H)-one is a well-known product of the Maillard reaction. nih.govmdpi.com This complex series of chemical reactions occurs between amino acids and reducing sugars, typically initiated by heat, and is responsible for the browning and flavor development in many cooked foods. nih.gov HDMF has been identified in a variety of thermally processed foods, including beef broth, roasted coffee, and bread crust. sigmaaldrich.com
The formation of furanones in the Maillard reaction is thought to proceed via 1-deoxyosones as intermediates. imreblank.chimreblank.ch The specific furanone produced is determined by the precursor sugar's carbon skeleton; for example, hexoses (like fructose) generally yield HDMF, while pentoses form the related 4-hydroxy-5-methyl-3(2H)-furanone. imreblank.ch However, studies have also shown that HDMF can be formed from pentoses in the presence of specific amino acids like glycine (B1666218) or alanine, through mechanisms involving the incorporation of Strecker aldehydes. nih.govimreblank.chacs.org Another pathway involves the fragmentation of carbohydrates into reactive dicarbonyl compounds like methylglyoxal (B44143), which can then recombine to form HDMF. acs.org
Table 2: Precursors in Maillard Reaction for Furanone Formation
| Precursor Category | Specific Precursor(s) | Resulting Furanone | References |
|---|---|---|---|
| Sugars | Hexoses (e.g., Fructose, Glucose) | 4-Hydroxy-2,5-dimethyl-3(2H)-one (HDMF) | nih.govimreblank.ch |
| Pentoses (e.g., Xylose, Ribose) | 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | imreblank.chimreblank.ch | |
| Deoxysugars (e.g., Rhamnose) | 4-Hydroxy-2,5-dimethyl-3(2H)-one (HDMF) | nih.govimreblank.ch | |
| Amino Acids | Glycine, Alanine (with pentose) | 4-Hydroxy-2,5-dimethyl-3(2H)-one (HDMF) | nih.govimreblank.chacs.org |
| Intermediates | Methylglyoxal | 4-Hydroxy-2,5-dimethyl-3(2H)-one (HDMF) | acs.org |
Metabolomic Profiling of 4-Hydroxy-2,5-dimethyl-3(2H)-one in Biological Matrices
Metabolomic studies have been crucial in identifying and quantifying 4-hydroxy-2,5-dimethyl-3(2H)-one and its derivatives in various biological matrices, particularly in fruits. nih.gov Techniques such as high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MSn) have been employed to detect the highly reactive HDMF precursor, HMMF, in fruits like tomato and pineapple. acs.org
In plant tissues, HDMF is often found alongside its more stable, non-volatile metabolites. nih.gov These include HDMF-β-D-glucopyranoside and HDMF-6′-malonyl-β-D-glucopyranoside. nih.govmdpi.com The profiling of these glycosidically bound forms is important as they act as flavor precursors, releasing the aromatic HDMF upon hydrolysis. mdpi.com The stability of these compounds varies; while the malonylated glucoside is quite stable, HDMF itself can be unstable depending on the pH. mdpi.com The analysis of these various forms provides a comprehensive picture of the flavor potential within a biological system.
Advanced Analytical Methodologies for Furanone Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the separation of Dihydro-2,5-dimethylfuran-3(2H)-one from complex mixtures and for its subsequent quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most prominently used techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for a stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected by the mass spectrometer. This provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its definitive identification. The NIST library is a common database used for comparing the mass spectrum of an unknown compound to known patterns. iomcworld.com For instance, in the analysis of fruit extracts, GC-MS has been used to tentatively identify this compound among other low molecular weight compounds. iomcworld.com The technique's sensitivity and specificity make it suitable for detecting even trace amounts of the furanone.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For less volatile derivatives or when derivatization for GC analysis is not desirable, HPLC-MS/MS offers a robust alternative. In this technique, the sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The eluent from the HPLC is then introduced into a tandem mass spectrometer. The first mass spectrometer selects the ion corresponding to this compound, which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer. This two-stage mass analysis significantly enhances selectivity and sensitivity, which is particularly useful for complex matrices like food samples. A liquid chromatography triple quadrupole mass spectrometry method has been developed for the simultaneous determination of acrylamide (B121943) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in baby food, demonstrating the utility of LC-MS/MS in quantifying related furanones in complex food matrices. nih.gov
Table 1: GC-MS and HPLC-MS/MS Parameters for Furanone Analysis
| Parameter | GC-MS (Example for a related furanone) iomcworld.com | HPLC-MS/MS (Example for a related furanone) nih.gov |
|---|---|---|
| Column | Capillary Column | Reversed-phase C18 column |
| Carrier Gas/Mobile Phase | Helium | Acetate buffer and methanol |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Detection | Mass Spectrometer (scanning or SIM mode) | Tandem Mass Spectrometer (MS/MS) |
| Application | Analysis of volatile compounds in fruit extracts | Quantification in complex food matrices like baby food |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts and coupling patterns of the methyl and methine protons can be used for its identification. chemicalbook.com For instance, in a related compound, dihydro-2,2,5,5-tetramethyl-3(2H)-furanone, deuterium (B1214612) labeling and ¹³C{¹H} decoupling experiments were used to assign the ¹H and ¹³C chemical shifts. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming its molecular formula. nist.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. iomcworld.com For this compound, the characteristic absorption band for the carbonyl group (C=O) of the ketone is a key diagnostic feature.
X-ray Crystallography: For crystalline derivatives of this compound, X-ray crystallography can provide the definitive three-dimensional structure of the molecule. For example, the exact structure of a related compound, 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, was determined using single-crystal X-ray crystallography. mdpi.com
Table 2: Spectroscopic Data for this compound and Related Compounds
| Technique | Observed Features for this compound or related structures | Reference |
|---|---|---|
| ¹H NMR | Characteristic signals for methyl and methine protons. | chemicalbook.com |
| ¹³C NMR | Signals corresponding to the carbonyl carbon and other carbon atoms in the molecule. | researchgate.net |
| HRMS | Provides the exact mass, confirming the elemental formula. | nist.gov |
| FTIR | Strong absorption band for the C=O stretching vibration. | iomcworld.com |
| X-ray Crystallography | Determines the precise 3D arrangement of atoms in a crystal. | mdpi.com |
Dynamic Headspace Sampling and Extraction Techniques
Dynamic headspace sampling is a valuable technique for the extraction and concentration of volatile compounds like this compound from solid or liquid samples prior to GC-MS analysis. gerstelus.com In this method, an inert gas is passed through the headspace of a heated sample, and the volatile compounds are swept onto a sorbent trap. chromatographyonline.com The trapped analytes are then thermally desorbed into the GC system. This technique is more sensitive than static headspace analysis as it allows for the concentration of analytes from a larger sample volume over time. scioninstruments.comgcms.cz This method is particularly useful for analyzing trace levels of furanones in food and beverage samples. unito.it
Isotopic Labeling and Tracing in Mechanistic and Biosynthetic Studies
Isotopic labeling is a powerful tool for elucidating the biosynthetic pathways and formation mechanisms of this compound. By introducing isotopically labeled precursors (e.g., containing ¹³C or ²H) into a biological system or a chemical reaction, the fate of the labeled atoms can be traced in the final product. This provides direct evidence for the metabolic or chemical transformations involved. A general synthetic procedure for producing isotopomeric dihydro-2(3H)furanones with deuterium atoms has been developed, which is crucial for such studies. nih.gov These labeled compounds can be used as internal standards for quantification or to study the reaction mechanisms in detail. For example, the biosynthesis of the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) has been studied, and it is known to be formed through a series of enzymatic steps in fruits, as well as through the Maillard reaction. nih.gov
Molecular and Biochemical Roles of Furanone Derivatives Non Clinical Research
Contribution to Flavor and Aroma Profiles in Non-Human Food Systems
Furanone derivatives are pivotal contributors to the flavor and aroma of numerous food systems. Dihydro-2,5-dimethylfuran-3(2H)-one, specifically, is noted for its complex aroma profile. It possesses a characteristic fruity, candy-floss scent, complemented by a burnt sugar element. This unique combination makes it a valuable component in the formulation of various fruit flavors, such as pineapple, passion fruit, and mango, where it can enhance complexity and realism. perfumerflavorist.com Its volatility is higher than many other compounds in the caramel-aroma family, allowing it to impart significant top-note impact and lift to flavor profiles. perfumerflavorist.com
Its close analogue, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol), is one of the most important aroma compounds, identified as a key odorant in fruits like strawberries and pineapples. nih.govmdpi.com The characteristic caramel-like flavor of these furanones is attributed to a planar enol-oxo group within the cyclic dicarbonyl structure, which is capable of forming strong hydrogen bonds. mdpi.comnih.gov These compounds are not only found naturally in fruits but are also formed during the Maillard reaction, a series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food. mdpi.comnih.govnih.gov Research in animal models has shown that inhalation of HDMF can promote appetite, suggesting a deep-seated biological response to this aroma compound. nih.gov
The perception of odor is initiated by the interaction of volatile molecules with specific olfactory receptors (ORs) in the nasal epithelium. Research has shown that human olfactory receptors can be highly specific. For instance, the human olfactory receptor OR5M3 is a narrowly tuned receptor that is specifically activated by furanone derivatives like Furaneol (HDMF) and its structural relative, homofuraneol. researchgate.net The activation of OR5M3 by these compounds triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the perception of their characteristic sweet, caramel-like scent. scbt.com
Another olfactory receptor, OR8D1 , also demonstrates specificity towards furanone structures. Studies on sotolone, a chiral furanone compound, revealed that OR8D1 responds differently to its enantiomers. nih.gov The (S)-enantiomer, which has a sweet and nutty aroma, was found to be a more potent agonist for OR8D1 than the (R)-enantiomer, which has a smoky, green aroma. nih.gov Molecular dynamics simulations have helped to identify specific amino acid residues within the receptor, such as N206, that are indispensable for its activation, particularly by the more potent (S)-sotolone. nih.gov This enantioselectivity highlights the sophisticated molecular recognition mechanisms that govern odor perception and the ability of the olfactory system to distinguish between very similar molecules.
The relationship between a molecule's chemical structure and its perceived odor is a fundamental aspect of flavor science. In furanone analogues, even minor structural modifications can lead to significant changes in odor quality and intensity. The odor of these compounds is strongly linked to the core furanone ring and the nature and position of its substituents. nih.govperfumerflavorist.com
A critical factor is chirality. For many 2-substituted 3(2H)-furanones, the different enantiomers possess distinct odor activities. nih.gov For example, the absolute configuration at the chiral center can determine whether the perceived aroma is more fruity, caramel-like, or has other nuances. This suggests that the olfactory receptors that bind these molecules have chiral pockets, and the fit of each enantiomer dictates the nature and strength of the response. The planar enol-oxo group is considered essential for the typical caramel-like flavor of many furanones. nih.gov The general principle observed is that while a basic molecular shape might determine the general odor character (e.g., "fruity" or "sweet"), subtle differences in structure, such as the placement of a methyl group or the stereochemistry, fine-tune the specific perceived aroma. perfumerflavorist.comresearchgate.net
Role as Plant Metabolites and Signaling Molecules
Many furanone derivatives are well-established as natural plant metabolites, playing a role in the characteristic aroma of various fruits. nih.gov The most studied of these is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), which has been identified as a natural product in a wide array of fruits, including strawberry, raspberry, pineapple, tomato, and kiwi. mdpi.com In these plants, HDMF is not a product of the Maillard reaction but is synthesized through a distinct biological pathway. mdpi.comnih.gov
Research, particularly in strawberries, has elucidated parts of this biosynthetic route, identifying D-fructose-1,6-diphosphate as the natural precursor. mdpi.com The pathway involves a series of enzymatic steps, including the action of an enone oxidoreductase, to form the final compound. mdpi.com In some plants, such as the miracle fruit (Synsepalum dulcificum), related compounds like 2,5-dimethyl-2,4-dihydroxy-3(2H)-furanone have been isolated from the fruit pulp. iomcworld.comiomcworld.com
Within the plant, these furanone derivatives are often found in a glycosidically bound form, such as HDMF β-D-glucoside. nih.govresearchgate.net This glucosylation serves to stabilize the otherwise reactive furanone molecule, allowing for its storage and transport within the plant tissues. nih.govresearchgate.net The release of the volatile aroma compound can then be triggered by enzymatic hydrolysis. While the primary recognized role of these metabolites is in contributing to fruit aroma, which is crucial for attracting seed dispersers, their inherent reactivity suggests they may also be involved in other physiological or signaling processes within the plant.
Biochemical Interactions and Pathway Involvement in Microorganisms
Furanone derivatives are also produced by various microorganisms and can mediate significant biochemical interactions. The yeast Saccharomyces cerevisiae is known to produce Furaneol (HDMF) during fermentation, contributing to the flavor profile of certain fermented products. nih.gov Similarly, the bacterium Lactococcus lactis has been observed to produce HDMF in fermented media. researchgate.net
Beyond their role as metabolites, furanones exhibit potent biological activity against a range of microorganisms. This activity stems from specific biochemical interactions with cellular pathways. For example, HDMF has been shown to arrest the cell cycle in the pathogenic yeast Candida albicans. nih.gov By analyzing the physiological changes in fungal cells exposed to HDMF, researchers found that the compound halts cell cycle progression at the S and G2/M phases, thereby inhibiting proliferation. nih.gov
Furthermore, furanones can interfere with microbial communication and community behaviors, such as biofilm formation. HDMF demonstrates a significant inhibitory effect against the formation of biofilms by several non-albicans Candida species, which are often associated with medical device infections. nih.gov Some natural furanones are known to be involved in signaling pathways that suppress biofouling on marine algae. mdpi.com This anti-biofilm activity is of great interest as it represents a mechanism to control microbial populations without directly killing them, which may reduce the selective pressure for resistance.
Antioxidant Properties and Radical Scavenging Mechanisms (from a chemical/biochemical perspective)
From a chemical and biochemical perspective, certain furanone derivatives exhibit notable antioxidant properties. researchgate.net Their ability to act as antioxidants is rooted in their molecular structure, particularly the presence of an unstable enol group, which can readily donate a hydrogen atom to neutralize free radicals. nih.gov
Studies on related heterocyclic compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which shares structural similarities with furanones, provide insight into the radical scavenging mechanism. The antioxidant activity of DDMP was evaluated against various radicals, including ABTS˙⁺, DPPH, and galvinoxyl radicals. The results indicated that the hydroxyl group on the double bond (the enol structure) is the key factor for its antioxidant activity. nih.gov When this hydroxyl group was chemically protected, the compound's ability to scavenge radicals was nearly eliminated. nih.gov
The mechanism involves the donation of a hydrogen atom from the hydroxyl group to a reactive radical, which in turn stabilizes the radical. The resulting furanone radical can be more stable than other radicals, for example, due to resonance delocalization, which prevents it from initiating further oxidative chain reactions. nih.gov This process effectively terminates the radical chain reaction, which is the basis of its antioxidant function against processes like lipid peroxidation.
| Compound | Key Structural Feature | ABTS˙⁺ Scavenging (%) | Galvinoxyl Radical Scavenging (%) |
|---|---|---|---|
| DDMP (1) | Free enol hydroxyl at C-5 | 81.1 | 88.7 |
| DDMP-5-carboxylates (2a-2d) | Protected enol hydroxyl at C-5 | 9.1–20.3 | 6.2–12.6 |
| DDMP-3-carboxylates (5a-5b) | Free enol hydroxyl, protected C-3 hydroxyl | 44.5–58.5 | 46.9–53.6 |
Antimicrobial Activity and Mechanistic Insights (from a chemical/biochemical perspective)
The furanone scaffold is present in numerous natural and synthetic compounds that exhibit significant antimicrobial properties. researchgate.net From a biochemical perspective, these molecules interfere with essential microbial processes. 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. nih.gov
The mechanism of this antimicrobial action is multifaceted. One key insight is that the activity is energy-dependent, suggesting it may involve active transport into the cell or disruption of energy-dependent processes. nih.gov As previously mentioned, a primary mechanism against fungal pathogens is the induction of cell cycle arrest, which directly inhibits the organism's ability to replicate. nih.gov
Another important mechanistic insight is the ability of furanones to inhibit biofilm formation. nih.govmdpi.com Biofilms are structured communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antimicrobial agents. Furanones can prevent the initial attachment of microbial cells to surfaces and disrupt the signaling pathways (quorum sensing) that microorganisms use to coordinate biofilm construction. nih.gov For example, HDMF-coated catheters were shown to effectively prevent the adherence and biofilm formation of several Candida species. nih.gov This anti-biofilm activity, often occurring at sub-lethal concentrations, makes furanone derivatives a promising class of compounds for developing anti-infective strategies that target microbial community behavior rather than viability alone.
Computational and Theoretical Chemistry of Furanone Systems
Quantum-Chemical Calculations for Electronic Structure and Reactivity
Basic computed properties for Dihydro-2,5-dimethylfuran-3(2H)-one are available through databases such as PubChem. nih.gov These provide a starting point for understanding the molecule's characteristics.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 114.14 g/mol | Computed by PubChem 2.2 |
| XLogP3-AA | 0.5 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 114.068079557 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs 3.4.8.18 |
More advanced calculations, such as those employing Density Functional Theory (DFT) or high-level ab initio methods like CBS-QB3, would provide deeper insights. For instance, the study of the unimolecular decomposition of the related compound 2,5-dimethylfuran (B142691) utilized the CBS-QB3 level of theory to explore its potential energy surface. rsc.org Similar calculations for this compound would reveal information about its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity in chemical reactions. The distribution of electron density and the electrostatic potential map would further highlight the electrophilic and nucleophilic sites within the molecule.
Kinetic Modeling of Furanone Formation and Decomposition Reactions
Kinetic modeling allows for the quantitative study of reaction rates and mechanisms. Understanding the formation and decomposition kinetics of this compound is essential for various applications.
Formation:
A study on the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a structurally similar compound, from the reaction of rhamnose and lysine (B10760008) provides a model for understanding the kinetic parameters involved in the synthesis of such furanones. imreblank.ch In this research, a fractional factorial design was employed to investigate the influence of precursor concentration, reactant ratio, pH, and phosphate (B84403) concentration on the reaction kinetics. imreblank.ch The degradation of rhamnose and the formation of HDMF were found to be significantly dependent on these parameters, with phosphate concentration having the most substantial effect. imreblank.ch The yield of HDMF varied from 2 to 41 mol% depending on the reaction conditions. imreblank.ch
| Parameter | Effect on HDMF Yield | Significance |
|---|---|---|
| Phosphate Concentration | Strongly positive | Most significant |
| Precursor Concentration | Positive | Significant |
| pH | Moderate | Significant |
| Rhamnose to Lysine Ratio | Minor | Less significant |
Decomposition:
Theoretical studies on the decomposition of related furan (B31954) compounds, such as 2,5-dimethylfuran (DMF), offer insights into the potential decomposition pathways for this compound. The unimolecular decomposition of DMF was investigated using CBS-QB3 level of theory, revealing that under typical combustion conditions, the dominant decomposition pathway involves a 3,2-hydrogen transfer to form a carbene intermediate, which then rearranges and decomposes. rsc.org This pathway accounted for approximately 70% of the decomposition at 1500 K and 1 bar. rsc.org The initial C-H bond fission was found to be a less significant channel, contributing about 30% under the same conditions. rsc.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, including their conformational changes. For a flexible molecule like this compound, which has a saturated five-membered ring, conformational analysis is crucial for understanding its physical and chemical properties.
Force Field Parameterization: Selecting or developing an accurate force field that describes the interatomic interactions within the molecule.
System Setup: Placing the molecule in a simulation box, often with a solvent, to mimic experimental conditions.
Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time.
Analysis: Analyzing the resulting trajectory to identify the most stable conformers, the energy barriers between them, and the dynamics of conformational transitions.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry is a powerful tool for predicting spectroscopic properties and exploring potential reaction pathways.
Spectroscopic Properties:
The prediction of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible can aid in the identification and characterization of this compound.
NMR: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These predicted spectra can be compared with experimental data for structural verification.
IR: Vibrational frequencies and their intensities can be computed to predict the IR spectrum. This helps in identifying the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone group.
Reaction Pathways:
As seen in the decomposition study of 2,5-dimethylfuran, computational methods can map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org For this compound, theoretical investigations could explore various reaction pathways, including:
Ring-opening reactions: Catalyzed by acids or bases.
Reactions at the carbonyl group: Such as reduction or nucleophilic addition.
Reactions at the α-carbons: Such as enolate formation and subsequent alkylation.
A theoretical study on the OH-initiated oxidation of 2,5-dihydrofuran (B41785) (2,5-DHF) and 2,3-dihydrofuran (B140613) (2,3-DHF) demonstrated the use of the M06-2X functional to investigate reaction channels and calculate rate coefficients. researchgate.net Similar approaches could be applied to this compound to understand its atmospheric chemistry or its behavior in biological systems. The study found that H-atom abstraction is a significant channel for 2,5-DHF, leading to furan formation. researchgate.net
Future Research Trajectories for Dihydro 2,5 Dimethylfuran 3 2h One and Furanone Chemistry
Elucidation of Undiscovered Biosynthetic and Degradation Pathways
A primary area of future research lies in fully mapping the biosynthetic and degradation pathways of furanones. While carbohydrates have been identified as natural precursors for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol, the complete biosynthetic route remains to be fully elucidated. researchgate.net Radiotracer studies have been instrumental in this area, but further investigation is needed to understand the intricate enzymatic steps involved in the synthesis of 2,5-dimethyl-3(2H)-furanones in fruits. researchgate.net
The microbial degradation of furanic compounds is another critical research avenue. researchgate.netnih.govuniversiteitleiden.nl Although several microorganisms, primarily Gram-negative aerobic bacteria, are known to degrade these compounds, the full diversity of these species and their metabolic pathways are not yet completely understood. researchgate.netnih.govuniversiteitleiden.nl Research has shown that the degradation of furfural, a related furanic compound, proceeds via 2-furoic acid to the primary intermediate 2-oxoglutarate. researchgate.netnih.govuniversiteitleiden.nl Similarly, 5-hydroxymethylfurfural (B1680220) (HMF) is converted to 2-furoic acid via 2,5-furandicarboxylic acid. researchgate.netnih.govuniversiteitleiden.nl The genes responsible for these degradation pathways, often organized in clusters, are a key area of interest, as their characterization holds promise for industrial applications like biodetoxification of lignocellulosic hydrolysates. researchgate.netnih.govuniversiteitleiden.nl
Development of Novel Synthetic Approaches for Furanone Libraries
The synthesis of diverse furanone libraries is crucial for exploring their therapeutic potential and structure-activity relationships. nih.govresearchgate.net Researchers are continuously working on developing novel and efficient synthetic methods. researchgate.netrsc.org Recent advancements include one-pot, multicomponent condensation reactions for the synthesis of polysubstituted furan-2-ones using eco-friendly and reusable catalysts. researchgate.net Other innovative approaches involve the tandem multicomponent reaction of various precursors to simultaneously form different fragments of the furanone derivatives. researchgate.net The development of scalable methods for the synthesis of key intermediates, such as 5-hydroxy-2(5H)-furanone from furan (B31954), is also a significant area of focus. researchgate.net These synthetic strategies are essential for creating libraries of furanone derivatives that can be screened for various biological activities. nih.gov
| Synthetic Approach | Description | Key Features |
| One-pot, multicomponent condensation | Condensation of aldehydes, amines, and dialkyl acetylenedicarboxylates. researchgate.net | Eco-friendly, economical, reusable catalyst, mild conditions, short reaction times. researchgate.net |
| Tandem multicomponent reaction | Simultaneous formation of 4H-chromen-4-one and furan-2(5H)-one fragments. researchgate.net | Mild reaction conditions, atom economy, easy workup. researchgate.net |
| Oxidation of furan | Using oxone as an oxidant in water. researchgate.net | Practical, industrially applicable, scalable. researchgate.net |
| Furanone-quinoline hybrids | Condensation of quinoline-3-carbaldehyde with β-aroyl propionic acid. nih.gov | Amalgamation of two different pharmacophores. nih.gov |
Advanced Mechanistic Studies using Cutting-Edge Analytical Tools
A deeper understanding of the reaction mechanisms involved in furanone chemistry is being pursued through advanced analytical techniques and computational methods. ruhr-uni-bochum.de For instance, density functional theory (DFT) calculations are being employed to investigate the mechanisms of palladium-catalyzed cross-coupling reactions, which are vital for synthesizing furanone derivatives. ruhr-uni-bochum.de These studies help in identifying key intermediates and transition states, providing insights that can lead to the design of more efficient catalysts. ruhr-uni-bochum.de In situ spectroscopy is another powerful tool for monitoring reactions in real-time and elucidating complex mechanistic pathways. ruhr-uni-bochum.de Such mechanistic investigations are crucial for optimizing reaction conditions and developing novel synthetic protocols. rsc.org
Exploration of Structure-Activity Relationships in Furanone Derivatives for Specific Molecular Interactions
A significant area of future research is the systematic exploration of structure-activity relationships (SAR) for furanone derivatives. nih.govresearchgate.netnih.govnih.govucc.ie By synthesizing and evaluating libraries of these compounds, researchers can identify the key structural features responsible for their biological activities. nih.govnih.govucc.ie For example, studies on 5-arylidene-2(5H)-furanone derivatives have shown that the introduction of halogen atoms or a nitro group on the aromatic ring can increase cytotoxicity against cancer cell lines. nih.gov Similarly, for furanones acting as quorum sensing inhibitors, the presence of a bromine atom at the 4-position has been deemed critical for biofilm inhibition. ucc.ie These SAR studies are invaluable for the rational design of more potent and selective therapeutic agents. nih.govresearchgate.netresearchgate.net
| Furanone Derivative Class | Key Structural Features for Activity | Biological Activity |
| 5-Arylidene-2(5H)-furanones | Halogen or nitro group on the aromatic ring. nih.gov | Cytotoxicity. nih.gov |
| Quorum Sensing Inhibitors | Bromine atom at the 4-position. ucc.ie | Biofilm inhibition. ucc.ie |
| COX-2 Inhibitors | Specific substitutions on the furanone ring. researchgate.net | Anti-inflammatory. researchgate.net |
Integration of Omics Data for Comprehensive Furanone Research
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding the roles of furanones in biological systems. frontiersin.orgnih.govnih.govmdpi.com By combining these datasets, researchers can explore the intricate connections between furanone-related genes, proteins, and metabolites, providing a more complete picture of their functional implications. frontiersin.orgnih.gov This integrated approach can help in identifying novel biosynthetic and degradation pathways, understanding the mechanisms of action of furanone-based drugs, and discovering new biomarkers for disease. nih.govmdpi.com The development of computational algorithms and frameworks for the seamless integration of these diverse datasets is a key challenge and a major focus of future research in this area. frontiersin.orgnyu.edu
Q & A
What are the key synthetic routes for dihydro-2,5-dimethylfuran-3(2H)-one, and how can reaction yields be optimized?
Basic Research Question
The synthesis of this compound can be achieved via multi-step sequences involving Grignard reactions and functional group transformations. For example, a five-step synthesis starting from (2R,3R)-tartaric acid yields 18.5% overall, with critical steps including the formation of 4,5-diacetyl-2,2-dimethyl-1,3-dioxolane using methylmagnesium chloride . To optimize yields:
- Reaction conditions : Control stoichiometry (e.g., excess Grignard reagent), temperature (0–5°C for sensitive intermediates), and solvent polarity (tetrahydrofuran for improved solubility).
- Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate intermediates.
- Catalysts : Explore Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency.
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Basic Research Question
A combination of NMR, X-ray crystallography, and mass spectrometry is essential for structural elucidation:
- NMR : Acquire ¹H and ¹³C spectra in DMSO-d₆; cross-validate with HSQC (heteronuclear single-quantum coherence) to resolve overlapping signals, as demonstrated for 2,5-dimethylfuran-3(2H)-one (δH = 2.1–4.3 ppm, δC = 20–180 ppm) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., Br⋯Br contacts or C—H⋯H interactions in halogenated analogs) using datasets collected at 100 K with Mo Kα radiation (λ = 0.71073 Å). Refinement software like SHELXL is critical for accuracy .
- Mass spectrometry : Confirm molecular weight (MW = 112.128 g/mol) via high-resolution ESI-MS .
How can enzymatic glucosylation pathways of this compound derivatives be studied in plant systems?
Advanced Research Question
To investigate glycosylation (e.g., of 4-hydroxy-2,5-dimethylfuran-3(2H)-one in tea plants):
- Enzyme identification : Clone candidate UDP-glycosyltransferases (UGTs) like UGT74AF3 from Camellia sinensis and express heterologously in E. coli .
- Activity assays : Incubate recombinant enzymes with HDMF and UDP-glucose; quantify products via LC-MS (negative ion mode, m/z 285 [M-H]⁻).
- Kinetic analysis : Determine and using Michaelis-Menten plots under varying substrate concentrations (1–100 μM).
What strategies resolve contradictions in reported bioactivity or safety data for this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., cytotoxicity vs. flavor enhancement) require:
- Dose-response studies : Test compounds across concentrations (0.1–100 μM) in in vitro models (e.g., human cell lines) and in vivo (e.g., rodent feeding trials) .
- Matrix effects : Compare results in isolated systems (pure compound) vs. complex matrices (food extracts) using GC-MS or HPLC .
- Meta-analysis : Pool data from multiple studies (e.g., EFSA evaluations) to identify confounding variables like impurity profiles or solvent effects .
How can volatile derivatives of this compound be analyzed in complex biological matrices?
Advanced Research Question
For trace-level detection in fermented cocoa or tea:
- Extraction : Use solvent-assisted flavor evaporation (SAFE) under vacuum (40°C, 10⁻³ mbar) to isolate neutral/basic volatiles .
- GC-Olfactometry : Couple gas chromatography with olfactometry to identify odor-active compounds (e.g., coconut-like notes via AEDA—aroma extract dilution analysis).
- Quantitation : Apply stable isotope dilution analysis (SIDA) with deuterated internal standards (e.g., d₄-HDMF) for precise measurement .
What intermolecular interactions stabilize the crystal structure of halogenated dihydrofuran analogs?
Advanced Research Question
In brominated derivatives (e.g., 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran):
- X-ray analysis : Identify Type II Br⋯Br contacts (3.45 Å, θ₁ = 90°, θ₂ = 180°) and C—H⋯H-C dihydrogen bonds (2.6–2.8 Å) using Mercury software .
- Computational modeling : Calculate interaction energies (MP2/cc-pVDZ) to compare dispersion forces vs. electrostatic contributions.
- Thermal analysis : Assess stability via DSC (heating rate 10°C/min, N₂ atmosphere) to correlate melting points (e.g., 180–200°C) with packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
